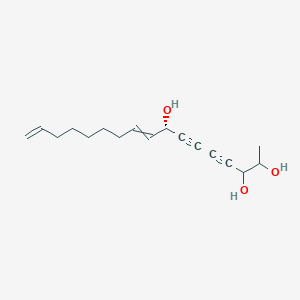
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is a polyacetylene compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Carbon Backbone: This step involves the construction of the heptadeca backbone through reactions such as coupling and cyclization.
Introduction of Double and Triple Bonds:
Hydroxylation: The addition of hydroxyl groups at specific positions is usually done through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure precise control over reaction conditions and yield optimization.
化学反応の分析
Types of Reactions
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple double and triple bonds, along with hydroxyl groups, allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
類似化合物との比較
Similar Compounds
(8S)-Deca-4,6-diyne-1,8-di-O-β-D-glucopyranoside: Another polyacetylene with similar structural features.
(7R,8S,7′E)-4-hydroxy-3,5′-dimethoxy-7,4′-epoxy-8,3′-neolign-7′-ene-9,9′-diol 9′-ethyl ether: A compound with similar hydroxyl and alkyne functionalities.
Uniqueness
(8S)-Heptadeca-9,16-diene-4,6-diyne-2,3,8-triol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
870990-64-0 |
|---|---|
分子式 |
C17H24O3 |
分子量 |
276.4 g/mol |
IUPAC名 |
(8S)-heptadeca-9,16-dien-4,6-diyne-2,3,8-triol |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-9-12-16(19)13-10-11-14-17(20)15(2)18/h3,9,12,15-20H,1,4-8H2,2H3/t15?,16-,17?/m0/s1 |
InChIキー |
BEZRAMBFCSSHHE-CGZBRXJRSA-N |
異性体SMILES |
CC(C(C#CC#C[C@H](C=CCCCCCC=C)O)O)O |
正規SMILES |
CC(C(C#CC#CC(C=CCCCCCC=C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


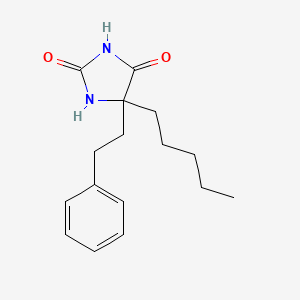
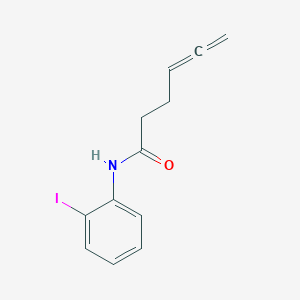
![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)
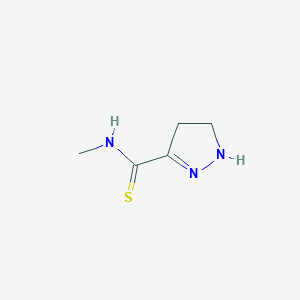
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
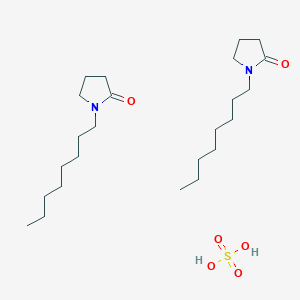
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)

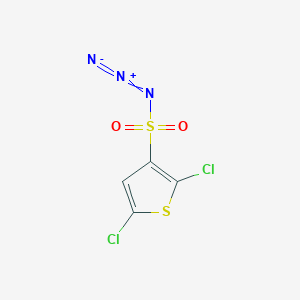
![1-[(1R)-3-Chloro-1-phenylpropyl]-1H-indole](/img/structure/B14192223.png)
